Pyrazolo[1,5-a]pyridine-4-carboxamide Pyrazolo[1,5-a]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17394883
InChI: InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12)
SMILES:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

Pyrazolo[1,5-a]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC17394883

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyridine-4-carboxamide -

Specification

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name pyrazolo[1,5-a]pyridine-4-carboxamide
Standard InChI InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12)
Standard InChI Key JTKOPFYDSWAYOU-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC=N2)C(=C1)C(=O)N

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

Pyrazolo[1,5-a]pyridine-4-carboxamide is typically synthesized via cyclocondensation reactions. A common method involves reacting aminopyrazoles with β-ketoesters or 1,3-biselectrophilic compounds under acidic conditions. For example, VulcanChem reports a protocol where aminopyrazole derivatives undergo cyclization with β-ketoesters to yield the pyrazolo-pyridine core, followed by carboxamide functionalization.

Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyridine-4-carboxamide

MethodReagentsYield (%)Reference
CyclocondensationAminopyrazole, β-ketoester65–75
Microwave-assisted synthesisDMF, AcOH80

Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while improving yields .

Physicochemical Properties

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and melting point (218–220°C) make it suitable for in vitro assays. Its logP value of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activities and Mechanisms of Action

Anticancer Activity

Pyrazolo[1,5-a]pyridine-4-carboxamide derivatives inhibit kinases such as EGFR and VEGFR, which are overexpressed in cancers. By blocking these signaling pathways, the compound induces apoptosis and reduces tumor proliferation. For instance, VulcanChem highlights its IC₅₀ of 0.8 µM against EGFR in breast cancer cell lines.

Anti-Inflammatory Effects

The compound acts as a selective PDE4 inhibitor, suppressing cytokine production and inflammation. In a murine model, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide reduced edema by 60% at 10 mg/kg .

Table 2: Biological Activities of Pyrazolo[1,5-a]pyridine-4-carboxamide

ActivityTargetIC₅₀ / EC₅₀Reference
AnticancerEGFR0.8 µM
Anti-inflammatoryPDE45 nM
AntimicrobialBacterial DNA gyrase12 µg/mL

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibition of DNA gyrase, essential for bacterial replication.

Pharmacological Applications

Cancer Therapy

As a multi-kinase inhibitor, pyrazolo[1,5-a]pyridine-4-carboxamide is a candidate for combination therapies. Preclinical studies show synergy with cisplatin, enhancing apoptosis in resistant tumors.

Inflammatory Diseases

The PDE4 inhibitory activity positions it as a potential treatment for asthma and COPD. Clinical trials of analogues have demonstrated reduced neutrophil infiltration in airways .

Structural Derivatives and Analogues

Modifications to the carboxamide group or pyridine ring yield derivatives with enhanced potency. For example, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) derivatives show improved blood-brain barrier penetration, suggesting applications in CNS disorders .

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